Home > Products > Screening Compounds P11352 > 1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea
1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea - 899969-10-9

1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea

Catalog Number: EVT-3000087
CAS Number: 899969-10-9
Molecular Formula: C12H15N5OS2
Molecular Weight: 309.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Monosulfuron (N-(4-Methylpyrimidin-2-yl)-N′-2-(nitrophenylsulfonyl)urea) []

  • Compound Description: Monosulfuron is a sulfonylurea herbicide known for its ultra-low dosage requirements. [] Its sodium salt has been synthesized and structurally characterized. []

2. N-(4-Phenyl-1,3-thiazol-2-yl)-N′-phenylureas []

  • Compound Description: This series of compounds, derived from 2-amino-4-substituted phenylthiazoles and phenylisocyanates, were synthesized and characterized using IR, 1H NMR, and mass spectrometry. [] Biological evaluation revealed notable anti-inflammatory activity within this group. []

3. 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives []

  • Compound Description: This family of compounds was designed and synthesized as potential antiproliferative agents. [] Their efficacy was tested against A549, HCT-116, and PC-3 cancer cell lines, with several derivatives exhibiting significant antiproliferative effects. []

4. N-(4,6-Disubstituted pyrimidin-2-yl)-N′-(1-methyl-3-ethyl-4-chloropyrazol-5-yl)formyl(thio)urea []

  • Compound Description: These compounds, derived from 1-methyl-3-ethyl-4-chloropyrazol-5-yl formic acid and 2-amino-4,6-disubstituted pyrimidine, were synthesized and characterized using IR, 1H NMR, and elemental analysis. [] Bioassays revealed limited acaricidal activity but suggested potential herbicidal properties. []
Overview

1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea is a synthetic organic compound classified as a urea derivative. This compound is characterized by its unique molecular structure, which includes a thioether linkage and a thiazole moiety, enhancing its potential biological activity. The molecular formula for this compound is C12H16N4SC_{12}H_{16}N_{4}S . It has garnered attention in medicinal chemistry for its potential applications in therapeutic development, particularly in targeting specific biological pathways.

Synthesis Analysis

The synthesis of 1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea typically involves multi-step organic reactions. Common methods include:

  1. Formation of Thioether Linkage: The initial step often involves the reaction of 4-methylpyrimidin-2-thiol with a suitable alkyl halide to form the thioether.
  2. Urea Formation: The thioether is then reacted with isocyanates or carbamates to form the urea structure, which is critical for the biological activity of the compound.
  3. Final Modifications: Additional steps may include purification and characterization using techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity of the final product .

These synthetic routes are essential for producing the compound in sufficient purity for biological testing.

Molecular Structure Analysis

The molecular structure of 1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea can be described by its key components:

  • Thiazole Ring: A five-membered heterocyclic compound containing sulfur and nitrogen.
  • Pyrimidine Moiety: A six-membered ring with two nitrogen atoms, contributing to the compound's biological properties.
  • Thioether Linkage: Enhances solubility and biological interactions.

Structural Data

  • Molecular Formula: C12H16N4SC_{12}H_{16}N_{4}S
  • Molecular Weight: Approximately 252.35 g/mol
  • Key Functional Groups: Urea, thiazole, thioether .
Chemical Reactions Analysis

1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The thiazole nitrogen can engage in nucleophilic substitution reactions, allowing modifications on the thiazole ring.
  2. Hydrolysis: The urea bond may undergo hydrolysis under certain conditions, which could affect its stability and biological activity.
  3. Complexation: The compound has potential to form complexes with metal ions, which could enhance its pharmacological properties .
Mechanism of Action

The mechanism of action for 1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea involves modulation of enzyme activity and signal transduction pathways. Research indicates that this compound may bind to specific receptors or enzymes, influencing their activity and thereby affecting physiological processes such as pain modulation and inflammation control .

Data on Mechanism

Studies have shown that compounds with similar structures can interact with TRPV channels (Transient Receptor Potential Vanilloid), which are implicated in pain signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; potential for hydrolysis in aqueous environments .
Applications

1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea has several scientific applications, particularly in medicinal chemistry:

  1. Drug Development: Investigated for its potential as a therapeutic agent targeting pain and inflammatory conditions.
  2. Biological Studies: Used in studies to understand receptor interactions and signaling pathways related to pain management .
  3. Pharmaceutical Research: Explored as a lead compound for developing new drugs aimed at specific biological targets.

This compound exemplifies how structural modifications can lead to significant differences in biological activity, highlighting its importance in ongoing medicinal research.

Introduction to Heterocyclic Urea Derivatives in Medicinal Chemistry

Heterocyclic urea derivatives represent a structurally diverse and pharmacologically significant class of compounds in modern drug discovery. Characterized by the urea moiety (–NH–C(=O)–NH–) tethered to nitrogen- or sulfur-containing heterocycles, these compounds exhibit enhanced hydrogen-bonding capabilities, enabling high-affinity interactions with biological targets. The integration of pyrimidine and thiazole rings into urea-based architectures has emerged as a particularly promising strategy, leveraging the distinct electronic and steric properties of these scaffolds. Pyrimidine contributes π-deficient aromatic character favorable for stacking interactions in enzyme active sites, while thiazole provides metabolic stability and hydrogen-bond acceptor sites. The target compound—1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea—exemplifies this approach, incorporating a thioether linker to bridge the pyrimidine and urea-thiazole domains, thereby conferring conformational flexibility and enhanced physicochemical properties.

Table 1: Core Structural Components of the Target Compound

Pharmacophoric ElementChemical SubstructureRole in Molecular Design
4-Methylpyrimidin-2-yl6-membered diazine with C4-methylEnhances hydrophobic contacts; modulates electron density
Thioether Linker–S–CH₂–CH₂–CH₂–Improves metabolic stability and conformational flexibility
Urea Bridge–NH–C(=O)–NH–Forms bidentate H-bonds with biological targets
Thiazol-2-yl5-membered ring with N,S-heteroatomsAugments electron delocalization and target engagement

Role of Pyrimidine-Thiazole Hybrid Scaffolds in Drug Discovery

Pyrimidine-thiazole hybrids constitute a privileged scaffold in anticancer and antimicrobial therapeutics due to their dual capacity to engage kinase ATP-binding pockets and disrupt nucleic acid biosynthesis. The pyrimidine ring serves as a bioisostere for purine nucleotides, enabling competitive inhibition of kinases involved in signal transduction pathways. For instance, optimized pyrimido-thiazole derivatives demonstrate nanomolar inhibition of tyrosine kinases (e.g., ABL, VEGFR-2) by forming critical hydrogen bonds with hinge-region residues like Cys773 and Glu770 [2]. Molecular hybridization strategies further enhance potency: Dasatinib (a pyrimidine-thiazole BCR-ABL inhibitor) exemplifies this, where the thiazole moiety anchors hydrophobic subpockets while the pyrimidine engages in backbone hydrogen bonding [4] [9].

The incorporation of a methyl group at the pyrimidine C4 position, as seen in the target compound, fine-tunes electron distribution and lipophilicity. This modification enhances membrane permeability and reduces π-stacking repulsion in target binding sites. Computational analyses reveal that 4-methylpyrimidine derivatives exhibit 10–15% higher log P values than unmethylated analogs, correlating with improved cellular uptake [6] [8]. Additionally, thiazole’s sulfur atom provides a secondary hydrogen-bond acceptor site, complementing pyrimidine’s nitrogen atoms to form multipoint interactions with residues such as Asp1046 in VEGFR-2 or Leu273 in DNA gyrase [1] [10].

Table 2: Biological Activities of Representative Pyrimidine-Thiazole Hybrids

Compound StructureKey TargetsReported IC₅₀/EC₅₀Mechanistic Insights
3-(2-Fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)thiazol-5-yl]propenone [4]PARP1, DNA integrity0.57 μM (HL-60 leukemia)Induces genetic instability via DNA intercalation
Optimized pyrimido-thiazoles [2]ABL kinase, VEGFR-212–85 nMBlocks ATP-binding site; anti-angiogenic
Quinazoline-thiadiazole-aryl ureas [10]VEGFR-21.9–4.3 μMInhibits tyrosine phosphorylation

Pharmacological Significance of Thioether-Linked Urea Compounds

Thioether (–S–alkyl–) linkers in urea-based conjugates confer distinct advantages over oxygen or methylene bridges: They resist enzymatic hydrolysis, enhance passive diffusion through lipid bilayers, and enable optimal spatial orientation of pharmacophores. In 1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea, the propylthioether chain (n=3) balances flexibility and length, positioning the pyrimidine and thiazole rings 6–8 Å apart—a distance optimal for engaging adjacent subpockets in enzyme active sites. This geometry mimics natural kinase inhibitors like Sorafenib, where diaryl ureas span 7.2 Å between hydrophobic regions [10].

The urea moiety itself acts as a "molecular glue," forming up to four hydrogen bonds with targets. Quantum mechanical studies indicate that thiazol-2-ylurea adopts a planar conformation due to resonance-assisted hydrogen bonding (RAHB), strengthening interactions with key residues. For example:

  • Thiazole-N donates H-bonds to backbone carbonyls (e.g., Glu883 in c-Kit)
  • Urea-C=O accepts H-bonds from catalytic residues (e.g., Lys514 in PI3Kγ) [5] [7]

Furthermore, thioethers undergo slow oxidative metabolism to sulfoxides, prolonging systemic exposure. Pharmacokinetic simulations of analogous compounds predict oral bioavailability >60% for propylthioether-linked ureas, outperforming shorter (methylthio) or longer (butylthio) chains [8].

Table 3: Hydrogen-Bonding Capabilities of Urea-Linked Heterocycles

H-Bond DonorH-Bond AcceptorCommon Biological Interactions
Urea –NH (thiazole side)Thiazole-NAsp1046 (VEGFR-2), Glu917 (PDGFR)
Urea –NH (alkyl side)Pyrimidine-N1Lys532 (ABL1), Ser900 (c-Kit)
Urea –C=OSerine/Threonine-OHSer912 (c-Kit), Thr916 (FLT3)

Research Gaps and Objectives for Target Compound

Despite advances in pyrimidine-thiazole-urea hybrids, critical gaps exist regarding the target compound:

  • Target Selectivity Profiles: Most studied analogs (e.g., VEGFR-2 inhibitors) exhibit polypharmacology but lack isoform specificity data. Molecular docking suggests the compound may inhibit TOR kinase (PDB: 4JSV) due to pyrimidine-thioether interactions with Val2240, but experimental validation is absent [6].
  • Metabolic Stability: While thioethers resist hydrolysis, cytochrome P450-mediated oxidation to sulfoxides could alter potency. No metabolite identification studies exist for this scaffold.
  • Synthetic Optimization: Current routes to 4-methylpyrimidin-2-yl thioethers require harsh conditions (SOCl₂, 80°C), risking decomposition [8] [10]. Greener methodologies (e.g., Pd-catalyzed C–S coupling) remain unexplored.

Key research objectives include:

  • Computational Target Mapping: Perform ensemble docking against kinase libraries to prioritize targets (e.g., FLT3, c-Met) based on binding scores and residue conservation.
  • Structure-Activity Relationship (SAR) Expansion: Synthesize analogs with:
  • Varied alkylthio linker lengths (n=1–4)
  • Pyrimidine C4 substituents (H, CF₃, OCH₃)
  • Thiazole C5 modifications (methyl, bromo, phenyl)
  • In Vitro Profiling: Screen against cancer cell lines (MDA-MB-231, MCF7, A549) to correlate cytotoxicity with structural features.

Table 4: Proposed Research Objectives and Methodologies

ObjectiveMethodologyExpected Outcome
Target IdentificationReverse docking vs. PDB kinase libraryPrioritize 3–5 high-affinity targets (e.g., ABL1, VEGFR-2)
SAR AnalysisParallel synthesis of 20 analogsIdentify critical substituents for potency (e.g., C4-methyl > H)
Metabolic StabilityMicrosomal incubation + LC-MSQuantify sulfoxide formation; optimize linker chemistry

Properties

CAS Number

899969-10-9

Product Name

1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea

IUPAC Name

1-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea

Molecular Formula

C12H15N5OS2

Molecular Weight

309.41

InChI

InChI=1S/C12H15N5OS2/c1-9-3-5-14-11(16-9)19-7-2-4-13-10(18)17-12-15-6-8-20-12/h3,5-6,8H,2,4,7H2,1H3,(H2,13,15,17,18)

InChI Key

WMAPVRJWWCQKPC-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)SCCCNC(=O)NC2=NC=CS2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.